Cloperastine is a synthetic compound widely studied for its potential in various scientific applications. [] It is primarily classified as a non-narcotic antitussive, known for its ability to suppress coughs. [, , ] Beyond its antitussive properties, cloperastine has shown potential in other areas of research, including neurological and metabolic disorders. [, , ]
Cloperastine is classified as a piperidine derivative, specifically a substituted piperidine compound. Its chemical structure includes a chlorobenzyl moiety, which contributes to its pharmacological properties. The compound is often available in the form of cloperastine hydrochloride, enhancing its solubility and stability for medicinal use.
The synthesis of cloperastine typically involves several key steps:
Recent advancements have introduced biocatalytic methods using engineered alcohol dehydrogenases, which can enhance yields and reduce environmental impact during synthesis .
Cloperastine has a complex molecular structure characterized by its piperidine ring and chlorobenzyl group. The molecular formula for cloperastine hydrochloride is with a molecular weight of approximately 287.8 g/mol.
Cloperastine can participate in various chemical reactions:
The synthesis routes are designed to minimize byproducts and maximize yield, with particular attention paid to reaction conditions such as temperature and solvent choice .
Cloperastine exerts its effects primarily through central nervous system pathways:
Data from clinical studies indicate that cloperastine effectively reduces cough frequency without significant sedation, making it preferable for patients who need to maintain alertness .
Relevant analyses indicate that cloperastine maintains its efficacy over time when stored properly, although exposure to extreme conditions may lead to degradation .
Cloperastine is primarily used in the medical field as an antitussive agent. Its applications include:
Additionally, ongoing studies explore its potential roles in treating other conditions related to histamine activity, such as allergic rhinitis .
Cloperastine was first introduced in Japan in 1972 (brand name Hustazol®) and subsequently approved in Italy in 1981, marking its entry into European markets [2] [9]. Developed during the mid-20th century amid growing concerns about the abuse potential and respiratory depression associated with opioid antitussives, cloperastine emerged as a structurally optimized compound. Its molecular design incorporated elements of antihistaminic drugs, particularly the ethylamine moiety characteristic of H₁ receptor antagonists, while integrating a piperidine ring system that conferred modified central nervous system activity [1] [6].
Pharmacologically, cloperastine is classified as a non-narcotic antitussive with a dual mechanism of action:
Table 1: Pharmacological Classification and Mechanisms of Cloperastine
Pharmacological Class | Primary Molecular Targets | Observed Effects | Distinguishing Features vs. Opioid Antitussives |
---|---|---|---|
Non-narcotic antitussive | Cough center (medulla oblongata) | Suppression of cough reflex | No respiratory depression |
H₁ receptor antagonist | Histamine H₁ receptors | Antihistaminic effect | Reduced allergic component of cough |
GIRK channel blocker | G protein-coupled inwardly rectifying K⁺ channels | Neuronal inhibition | Potential antidepressant effects |
σ1 receptor ligand | Sigma-1 receptors (Ki = 20 nM) | Modulation of neurotransmitter release | Possible neuroprotective properties |
Notably, recent research has elucidated additional pharmacological dimensions, including potent blockade of G protein-coupled inwardly rectifying potassium (GIRK) channels, which may contribute to both its antitussive effects and emerging evidence of antidepressant-like activity [2] [5]. Unlike codeine, cloperastine does not activate opioid receptors, eliminating risks of physical dependence and constipation – common limitations of traditional antitussives [1] [8]. Its therapeutic efficacy manifests within 20-30 minutes after oral administration, with a duration of action of approximately 3-4 hours per single dose [1] [3].
Cloperastine (IUPAC name: 1-[2-[(4-Chlorophenyl)-phenyl-methoxy]ethyl]piperidine) features a diphenylmethane core structure, with one phenyl ring para-substituted with chlorine and the other unsubstituted. The structure is completed by a 2-(piperidin-1-yl)ethoxy chain attached to the benzhydryl carbon [7] [9]. This molecular architecture enables multifaceted interactions with biological targets while maintaining optimal pharmacokinetic properties.
The hydrochloride salt (CAS 14984-68-0) is the predominant form used in pharmaceutical formulations, forming white to almost white crystalline powders with a melting point of 152°C [5] [10]. The crystalline structure enhances stability and provides suitable characteristics for tablet compression. With a molecular weight of 366.32 g/mol for the hydrochloride salt (C₂₀H₂₄ClNO·HCl), the compound demonstrates favorable solubility profiles suitable for oral administration [5] [9].
Table 2: Molecular Properties of Cloperastine and Derivatives
Property | Cloperastine (Free Base) | Cloperastine Hydrochloride | Cloperastine Fendizoate |
---|---|---|---|
CAS Registry Number | 3703-76-2 | 14984-68-0 | 34176-96-6 |
Molecular Formula | C₂₀H₂₄ClNO | C₂₀H₂₄ClNO·HCl | C₄₀H₃₈ClNO₅ |
Molecular Weight | 329.864 g/mol | 366.32 g/mol | 648.19 g/mol |
Boiling Point | 178-180°C (at 0.15 mmHg) | Not applicable | Not applicable |
Melting Point | Not specified | 147.9-152°C | Not specified |
Chemical Structure | Diphenylmethane derivative with chloro-substituent | Protonated amine salt | Fendizoate salt (complex anion) |
The free base form (CAS 3703-76-2) is a liquid at room temperature, with a boiling point of 178-180°C at 0.15 mmHg pressure [9]. This physicochemical characteristic necessitated salt formation for solid dosage form development. The hydrochloride salt demonstrates >97.0% purity by HPLC analysis, meeting pharmaceutical standards for active pharmaceutical ingredients [5] [10].
Synthesis of cloperastine involves a three-step process originating from 4-chlorobenzhydrol:
The structural features facilitating its diverse pharmacological profile include:
Cloperastine maintains distinct regulatory statuses across international markets, reflecting varying therapeutic adoption patterns. It is approved as a prescription antitussive in Japan (Hustazol®), Brazil, Hong Kong, and several European countries including Italy (Seki®, Nitossil®) and Spain [2] [6]. Notably, the compound has not received approval from the U.S. Food and Drug Administration (FDA), limiting its availability in North American markets. This regional regulatory variation stems from differing historical approval pathways rather than specific safety concerns documented in approved regions.
The primary approved therapeutic indication across all markets is the suppression of non-productive (dry) cough associated with:
Clinical studies supporting these indications demonstrate cloperastine's efficacy in reducing cough frequency and intensity without impairing mucociliary clearance – a significant advantage over opioid antitussives in patients with compromised respiratory function [1]. Recent pharmacological investigations have suggested potential expanded applications, including:
The global availability of cloperastine formulations includes multiple single-agent preparations:
Additionally, it is formulated in fixed-dose combinations with expectorants, antipyretics, and decongestants in certain markets, though these combination products vary significantly by region [6]. The 2022 pharmacokinetic study demonstrated bioequivalence between generic and reference (Hustazol®) 10mg tablets under both fasting and fed conditions in healthy Chinese subjects, supporting regulatory submissions for generic approvals in emerging pharmaceutical markets [3].
Table 3: Global Regulatory Status and Available Formulations
Region/Country | Regulatory Status | Representative Brand Names | Approved Formulations |
---|---|---|---|
Japan | Prescription drug | Hustazol® | Tablets, Syrups |
Italy | Prescription drug | Seki®, Nitossil® | Tablets, Drops |
Brazil | Prescription drug | Not specified | Syrups, Tablets |
Hong Kong | Prescription drug | Not specified | Syrups |
China | Under regulatory review | Not applicable | Bioequivalent generics in development |
United States | Not approved | Not available | Not available |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9